

Dihexylamine (CAS 143-16-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihexylamine*

Cat. No.: *B085673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **dihexylamine** (CAS 143-16-8). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and procedural insights.

Executive Summary

Dihexylamine is a secondary amine with the chemical formula $C_{12}H_{27}N$.^{[1][2]} It is a colorless to pale yellow liquid characterized by a distinct amine-like odor.^{[1][2]} This compound serves as a versatile intermediate in the synthesis of various organic molecules, including surfactants and corrosion inhibitors.^{[1][2][3]} Its utility in diverse chemical applications stems from its basic nature and the presence of two hexyl chains, which impart specific solubility and reactivity characteristics. This guide summarizes its key physical and chemical properties, outlines experimental protocols for their determination, and presents logical workflows relevant to its application in a research and development setting.

Physical Properties

The physical characteristics of **dihexylamine** are critical for its handling, storage, and application in various experimental and industrial settings. These properties are summarized in the tables below.

General and Spectroscopic Properties

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₇ N	[1][2]
Molecular Weight	185.35 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[1][2]
Odor	Amine-like	[1][2]
Refractive Index (n _{20/D})	1.432	[4][5][6]
pKa	11.0 (+1) at 25°C	[7][8]

Thermal and Density Properties

Property	Value	Source(s)
Melting Point	3 °C	[7][8]
Boiling Point	192-195 °C (at 760 mmHg)	[4][5][6][7][8]
Density	0.795 g/mL at 25 °C	[4][5][6][7][8]
Flash Point	95 °C (203 °F) - closed cup	[4][6]
Vapor Density	6.4 (vs air)	[4][5][6]
Vapor Pressure	0.05 hPa at 20 °C	[7][9]

Solubility Profile

Solvent	Solubility	Source(s)
Water	0.3 g/L at 25 °C (Limited solubility)	[1][7][10]
Organic Solvents	Soluble	[1][2][11]

Chemical Properties and Reactivity

Dihexylamine exhibits chemical properties characteristic of a secondary amine. Its basicity is a key feature, allowing it to act as a nucleophile in various chemical transformations.[\[1\]](#)[\[2\]](#)

Reactivity Profile:

- Basicity: As a base, **dihexylamine** readily reacts with acids in exothermic reactions to form salts.[\[3\]](#)[\[12\]](#)
- Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in alkylation and acylation reactions.
- Incompatibilities: **Dihexylamine** is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. [\[3\]](#)[\[12\]](#)
- Air Sensitivity: It may be sensitive to prolonged exposure to air.[\[3\]](#)[\[12\]](#)
- Hazardous Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[\[7\]](#)

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of **dihexylamine**. These protocols are based on standard laboratory techniques.

Determination of Boiling Point

The boiling point of **dihexylamine** can be determined using a micro-boiling point or distillation method.

Micro-Boiling Point Method:

- A small volume (approximately 0.5 mL) of **dihexylamine** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The apparatus is heated slowly in a heating block or oil bath.

- The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
- The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[13][14]

Distillation Method:

- A simple distillation apparatus is assembled.
- A sample of **dihexylamine** is placed in the distillation flask.
- The sample is heated, and the temperature of the vapor is monitored.
- The temperature at which the vapor temperature remains constant during distillation is recorded as the boiling point.[8]

Determination of Density

The density of **dihexylamine** can be determined using a pycnometer or a hydrometer.

Pycnometer Method:

- The mass of a clean, dry pycnometer is accurately measured.
- The pycnometer is filled with **dihexylamine**, ensuring no air bubbles are present.
- The mass of the filled pycnometer is measured.
- The density is calculated by dividing the mass of the **dihexylamine** by the volume of the pycnometer.[15]

Determination of Refractive Index

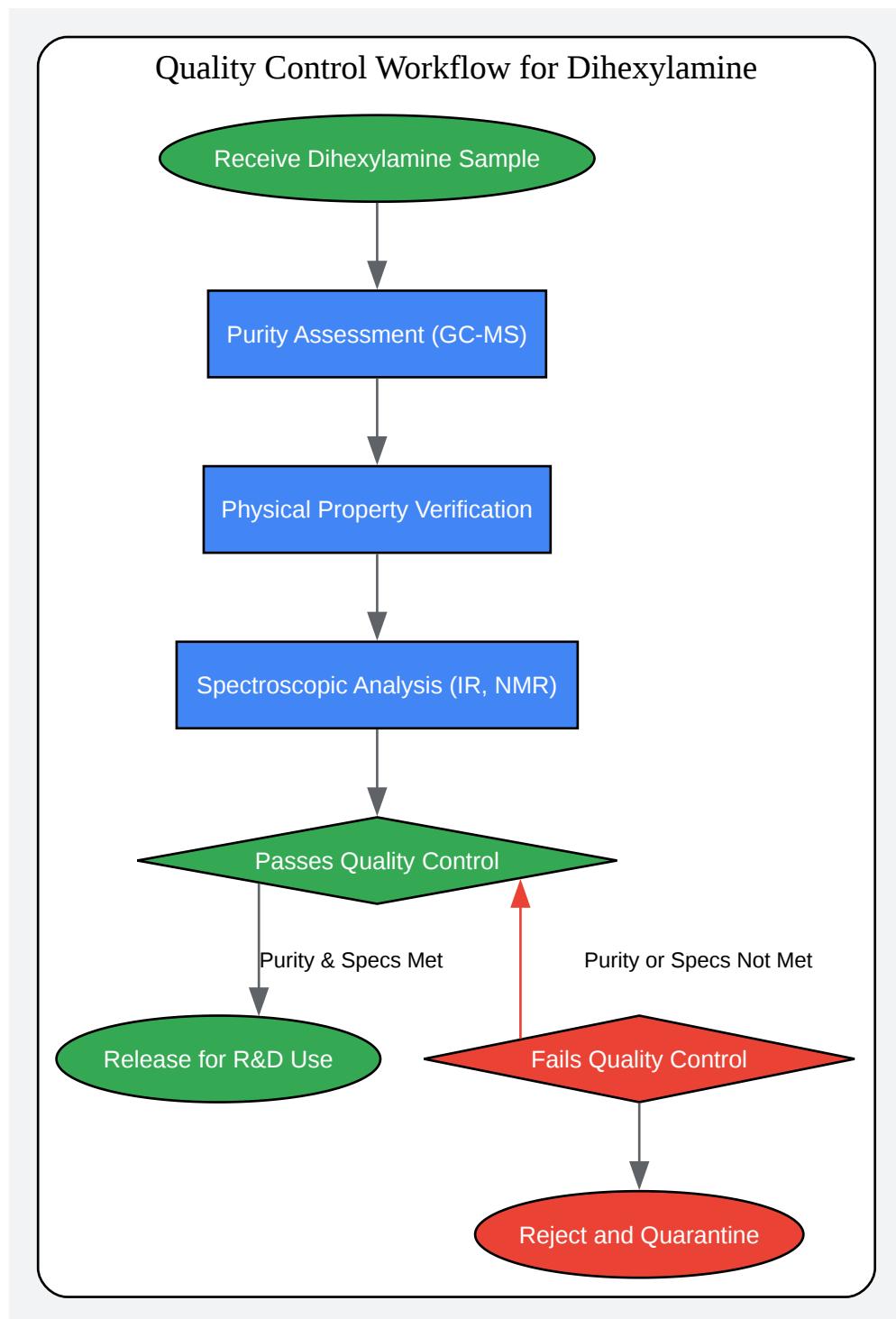
The refractive index of **dihexylamine** can be measured using a refractometer.

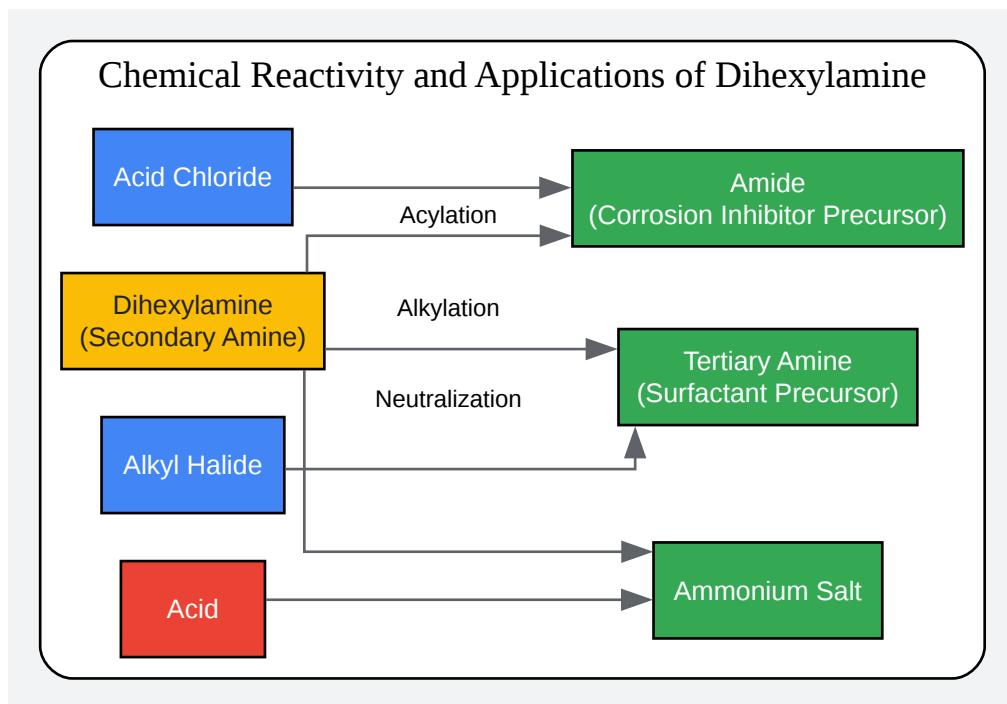
- The refractometer is calibrated using a standard of known refractive index.
- A few drops of **dihexylamine** are placed on the prism of the refractometer.

- The instrument is adjusted to bring the dividing line between the light and dark fields into focus.
- The refractive index is read from the scale.[5][16][17]

Determination of Flash Point

The flash point of **dihexylamine** can be determined using a closed-cup apparatus, such as a Pensky-Martens or Tag Closed Cup Tester, following standard methods like ASTM D93 or ASTM D56.[7][18][19]


- A specified volume of **dihexylamine** is placed in the test cup of the apparatus.
- The sample is heated at a controlled rate while being stirred.
- An ignition source is periodically introduced into the vapor space.
- The flash point is the lowest temperature at which the vapors ignite.[7][18][19]


Determination of Water Solubility

- A specific volume of distilled water is measured into a flask.
- Small, accurately weighed portions of **dihexylamine** are added to the water while stirring.
- The mixture is observed for the point at which no more **dihexylamine** dissolves, and a separate phase persists.
- The solubility is calculated as the mass of **dihexylamine** dissolved per unit volume of water. [20][21]

Visualizations

The following diagrams illustrate key logical workflows and applications related to **dihexylamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.astm.org [store.astm.org]
- 2. CAS 143-16-8: Dihexylamine | CymitQuimica [cymitquimica.com]
- 3. DI-N-HEXYLAMINE | 143-16-8 [chemicalbook.com]
- 4. store.astm.org [store.astm.org]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. scribd.com [scribd.com]
- 7. lcslaboratory.com [lcslaboratory.com]
- 8. vernier.com [vernier.com]
- 9. phillysim.org [phillysim.org]

- 10. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 11. scribd.com [scribd.com]
- 12. DIHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Video: Boiling Points - Procedure [jove.com]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. mt.com [mt.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 19. delltech.com [delltech.com]
- 20. chem.ws [chem.ws]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Dihexylamine (CAS 143-16-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085673#dihexylamine-cas-143-16-8-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com